7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine
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Overview
Description
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of an iodine catalyst. This reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), resulting in the formation of the desired thiazolopyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrimidine moiety.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Evaluated for its anticancer activity, particularly as a topoisomerase I inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their anticancer and antimicrobial activities.
Thiazolo[5,4-d]pyrimidine derivatives: Exhibited antiviral and anti-inflammatory properties.
Uniqueness
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine stands out due to its benzylsulfanyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in medicinal chemistry.
Properties
CAS No. |
31739-70-5 |
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Molecular Formula |
C12H10N4S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4S2/c13-12-15-10(9-11(16-12)18-7-14-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15,16) |
InChI Key |
MCJWDQKZKWPSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CS3)N |
Origin of Product |
United States |
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